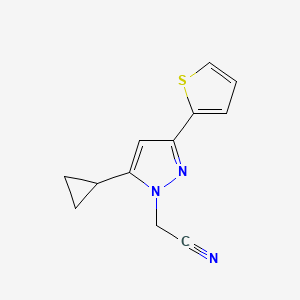

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

CAS No.: 1949836-86-5

Cat. No.: VC3029651

Molecular Formula: C12H11N3S

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1949836-86-5 |

|---|---|

| Molecular Formula | C12H11N3S |

| Molecular Weight | 229.3 g/mol |

| IUPAC Name | 2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C12H11N3S/c13-5-6-15-11(9-3-4-9)8-10(14-15)12-2-1-7-16-12/h1-2,7-9H,3-4,6H2 |

| Standard InChI Key | ZZOFCESMGSQAPC-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NN2CC#N)C3=CC=CS3 |

| Canonical SMILES | C1CC1C2=CC(=NN2CC#N)C3=CC=CS3 |

Introduction

Overview of "2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile"

This compound likely belongs to a class of heterocyclic molecules containing a pyrazole ring substituted with a thiophene group and a cyclopropyl group. The presence of an acetonitrile group suggests potential reactivity in organic synthesis or biological systems. Compounds with such structures are often investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Potential Applications and Research Areas

-

Pharmaceutical Research:

-

Pyrazole derivatives are well-known for their diverse biological activities, including enzyme inhibition and receptor modulation.

-

The thiophene group may enhance lipophilicity and binding interactions with biological targets.

-

-

Material Science:

-

Compounds with nitrile groups can serve as precursors for polymers or advanced materials due to their reactivity.

-

-

Synthetic Chemistry:

-

The functional groups in this molecule make it a candidate for further derivatization, leading to new compounds with tailored properties.

-

Analytical Techniques for Characterization

To fully understand the structure and properties of "2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile," the following techniques would be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | To confirm the molecular structure and identify chemical environments. |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. |

| IR Spectroscopy | To identify functional groups (e.g., nitrile stretching at ~2200 cm⁻¹). |

| X-ray Crystallography | To elucidate the three-dimensional structure if crystals are obtained. |

Hypothetical Biological Activity

Based on its structure:

-

The pyrazole ring could interact with enzymes or receptors, potentially making it biologically active.

-

The thiophene group may contribute to membrane permeability.

-

The nitrile group might influence solubility and metabolic stability.

If you have access to further details or specific studies about this compound, it would allow for a more focused discussion. Let me know if you'd like assistance in exploring related topics or methodologies!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume